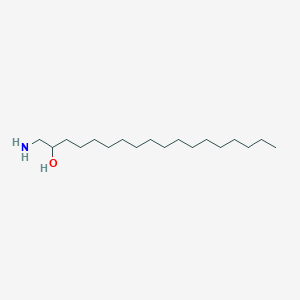

1-Amino-2-octadecanol

Description

Properties

Molecular Formula |

C18H39NO |

|---|---|

Molecular Weight |

285.5 g/mol |

IUPAC Name |

1-aminooctadecan-2-ol |

InChI |

InChI=1S/C18H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18,20H,2-17,19H2,1H3 |

InChI Key |

GVERIJPZBUHJMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CN)O |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 1 Amino 2 Octadecanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution. weebly.com By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework. ox.ac.uk

The structural confirmation of 1-Amino-2-octadecanol is achieved through a combination of 1D and 2D NMR experiments. ipb.pt

1D NMR: The ¹H NMR spectrum is the starting point, providing information on the chemical environment, number, and connectivity of protons. ox.ac.ukemerypharma.com For this compound, the spectrum would feature distinct signals for the protons on the carbons bearing the amino (-CH₂NH₂) and hydroxyl (-CHOH-) groups, separate from the overlapping signals of the long C₁₆H₃₃ alkyl chain. The ¹³C NMR spectrum reveals the number of unique carbon environments. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH₃, CH₂, CH, and quaternary carbons. weebly.com

2D NMR: Two-dimensional techniques are crucial for assembling the complete molecular structure by revealing correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H spin-spin couplings, establishing proton connectivity within the molecule. emerypharma.com It would confirm the adjacency of the -CH(OH)- proton to both the -CH₂NH₂ protons and the first CH₂ group of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon resonances. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is essential for connecting the different fragments of the molecule, such as linking the amino and hydroxyl-bearing carbons to the rest of the alkyl chain. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / DEPT Signal |

| C1 (-CH₂NH₂) | ~2.7 - 3.0 | ~45-50 | CH₂ |

| C2 (-CHOH-) | ~3.6 - 4.0 | ~70-75 | CH |

| C3 (-CH₂-) | ~1.4 - 1.6 | ~32-36 | CH₂ |

| C4-C17 (-(CH₂)₁₄-) | ~1.2 - 1.4 (broad) | ~22-30 | CH₂ |

| C18 (-CH₃) | ~0.8 - 0.9 | ~14 | CH₃ |

| -OH | Variable | - | Singlet (broad) |

| -NH₂ | Variable | - | Singlet (broad) |

Beyond simple structural confirmation, NMR provides deep insights into the molecule's dynamic behavior and non-covalent interactions. mdpi.com

Conformational Analysis: The relative stereochemistry and preferred solution-state conformation of this compound can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy). ipb.pt NOE correlations are observed between protons that are close in space, regardless of whether they are connected through bonds. This data can reveal the spatial arrangement around the C1-C2 bond, providing information on the relative orientation of the amino and hydroxyl groups. copernicus.org

Interaction Studies: Intermolecular interactions, particularly hydrogen bonding involving the -NH₂ and -OH groups, can be studied by monitoring changes in chemical shifts upon variation of solvent, concentration, or temperature. mdpi.com The chemical shifts of the labile N-H and O-H protons are highly sensitive to their involvement in hydrogen bonds. The formation of intermolecular hydrogen bonds typically causes these signals to shift downfield (to a higher ppm value).

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of molecular bonds. Each functional group has characteristic absorption frequencies, making FT-IR an excellent tool for molecular identification and for studying interactions that affect bond strength, such as hydrogen bonding. oregonstate.edu

The FT-IR spectrum of this compound provides a "fingerprint" based on its functional groups. researchgate.net

N-H Vibrations: A primary amine (-NH₂) group exhibits two characteristic stretching bands in the 3300-3500 cm⁻¹ region: one for asymmetric and one for symmetric stretching. libretexts.org

O-H Vibrations: The alcohol's hydroxyl (-OH) group gives rise to a strong, broad absorption band, typically in the 3200-3600 cm⁻¹ range, due to extensive intermolecular hydrogen bonding. scispace.com

C-H Vibrations: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the C-H stretching vibrations within the long octadecyl chain. libretexts.org

Other Vibrations: N-H bending vibrations appear around 1590-1650 cm⁻¹, while C-O stretching is observed in the 1000-1200 cm⁻¹ region. oregonstate.edu

The shape and position of the O-H and N-H bands are highly indicative of hydrogen bonding. nih.govresearchgate.net In the solid state or concentrated solutions of this compound, these groups can act as both hydrogen bond donors and acceptors, leading to broad, shifted absorption bands compared to their theoretical non-bonded frequencies. derpharmachemica.com

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity/Appearance |

| ~3400 & ~3300 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | Medium, Two Bands |

| 3200 - 3600 | Alcohol (-OH) | O-H Stretch (H-bonded) | Strong, Broad |

| 2850 - 2960 | Alkyl Chain (-CH₂, -CH₃) | C-H Stretch | Strong |

| ~1600 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium-Variable |

| ~1465 | Alkyl Chain (-CH₂) | C-H Bend (Scissoring) | Medium |

| ~1050 | Alcohol (C-OH) | C-O Stretch | Strong |

Attenuated Total Reflectance (ATR) is a sampling technique used with FT-IR spectroscopy that is ideal for the analysis of solid and liquid samples with minimal to no preparation. mt.comspecac.com In ATR, an infrared beam is directed into a crystal of high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal. mt.com This makes ATR-FTIR a powerful surface-sensitive technique. nih.gov It can be used to analyze the surface of this compound powders or films, providing information about molecular organization and interactions at interfaces, which is particularly relevant for studying its behavior in formulated products or on surfaces. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural clues based on the fragmentation patterns of the molecular ion.

For this compound (Molecular Weight: 285.51 g/mol ), electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

Molecular Ion: The molecular ion peak (M⁺˙ or [M+H]⁺) confirms the molecular weight of the compound. For a mono-amine compound like this compound, the molecular ion in EI-MS will have an odd nominal mass (m/z 285), consistent with the nitrogen rule. libretexts.org

Fragmentation Patterns: The structure of the molecule dictates how it breaks apart upon ionization. The primary fragmentation mechanism for amines and alcohols is alpha-cleavage, the breaking of a bond adjacent to the carbon bearing the heteroatom. libretexts.orgmiamioh.edu

Cleavage adjacent to the -NH₂ group: Loss of the C₁₆H₃₃CH(OH)• radical via cleavage of the C1-C2 bond would produce a characteristic iminium ion fragment at m/z 30 (CH₂=NH₂⁺).

Cleavage adjacent to the -OH group: Cleavage of the C2-C3 bond is a major pathway for long-chain alcohols, resulting in the loss of a C₁₅H₃₁• radical and formation of a stable oxonium ion. youtube.com

Loss of Water: Dehydration, the elimination of a water molecule (18 Da), is a common fragmentation pathway for alcohols, leading to an [M-18]⁺˙ peak. libretexts.org

Loss of Ammonia (B1221849): Elimination of ammonia (17 Da) can also occur, though it is often less favorable than alpha-cleavage in amino alcohols. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Nominal) | Proposed Fragment Structure | Fragmentation Pathway |

| 285 | [C₁₈H₃₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 268 | [C₁₈H₃₆N]⁺ | Loss of •OH |

| 267 | [C₁₈H₃₅N]⁺˙ | Loss of H₂O |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage (C2-C3 cleavage) |

| 30 | [CH₄N]⁺ | Alpha-cleavage (C1-C2 cleavage) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound, especially within complex matrices. thermofisher.comscioninstruments.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC system. Here, the components of the mixture are separated based on their different boiling points and polarities as they pass through a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that allows for the identification of the compound. nist.gov

The identification of this compound in complex mixtures, such as environmental or biological samples, often requires a derivatization step to increase its volatility and thermal stability. researchgate.net Silylation, for instance, is a common technique where the active hydrogens of the amino and hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. researchgate.net This process reduces the polarity and increases the volatility of the molecule, enabling its successful elution from the GC column and subsequent detection by the mass spectrometer.

GC-MS is widely used in various fields, including environmental monitoring for the detection of contaminants, food science for analyzing flavors and fragrances, and forensic science. thermofisher.comscioninstruments.com Its ability to separate and identify individual components in a mixture makes it an indispensable tool for the qualitative analysis of this compound. nist.gov

Nanostructure-Initiator Mass Spectrometry (NIMS) for Rapid Quantification

Nanostructure-Initiator Mass Spectrometry (NIMS) is a surface-based mass spectrometry technique that offers rapid and high-throughput analysis of small molecules, including alcohols. scripps.edunih.gov This method is particularly advantageous for quantitative analysis directly from complex samples like cell cultures with minimal sample preparation. nih.govescholarship.org

The core of the NIMS technique is a nanostructured surface that traps a liquid "initiator." nih.gov Analytes, such as this compound, are adsorbed onto this surface and then desorbed and ionized by a laser for mass analysis. nih.gov A key advantage of NIMS is that it is a matrix-free desorption/ionization method, which reduces background noise in the low-mass range where many metabolites are found. scripps.edu

For the quantification of alcohols like this compound, a novel NIMS-based assay has been developed. nih.govescholarship.org This assay involves a two-step chemical derivatization process. First, primary alcohols are selectively oxidized to their corresponding aldehydes. escholarship.org These aldehydes are then conjugated with a specific probe, and the resulting product is analyzed by NIMS. escholarship.org This method allows for the quantitative monitoring of C5 to C18 alcohols. nih.govescholarship.org

Research has shown that NIMS can yield results comparable to traditional GC-MS but with a significantly shorter acquisition time per sample, making it a high-throughput technique. nih.govescholarship.org This rapid quantification capability is valuable for applications such as screening microbial cultures for the production of long-chain alcohols. frontiersin.org

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nanostructure-Initiator Mass Spectrometry (NIMS) |

| Principle | Separation by chromatography, detection by mass spectrometry. thermofisher.com | Surface-based laser desorption/ionization from a nanostructured surface. nih.gov |

| Primary Use for this compound | Identification in complex mixtures. nist.gov | Rapid quantification. nih.gov |

| Sample Preparation | Often requires derivatization to increase volatility. researchgate.net | Minimal, can be used directly with cell cultures. escholarship.org |

| Throughput | Lower, with longer analysis times per sample. escholarship.org | Higher, with rapid sample analysis. escholarship.org |

| Key Advantage | Excellent separation of complex mixtures. thermofisher.com | Speed and high-throughput capability. frontiersin.org |

X-ray Diffraction for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. anton-paar.com By analyzing the angles and intensities of the diffracted X-ray beams that have passed through a crystal, a detailed picture of the arrangement of atoms and molecules can be obtained. anton-paar.com For a molecule like this compound, which can form ordered crystalline structures, XRD provides invaluable information about its solid-state conformation, intermolecular interactions, and packing arrangement.

The fundamental principle behind XRD is Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between crystal lattice planes. anton-paar.com When a beam of X-rays strikes a crystal, the atoms scatter the X-rays. If the scattered waves interfere constructively, they produce a diffracted beam that can be detected.

In the context of long-chain amphiphilic molecules like this compound, grazing incidence X-ray diffraction (GIXD) at the air-water interface is a particularly powerful variant of the technique. acs.org This method can be used to study the two-dimensional structures of crystalline self-aggregates. acs.org Such studies provide insights into how these molecules organize themselves into layers and other supramolecular structures. researchgate.net The data obtained from XRD experiments, including unit cell dimensions and atomic coordinates, are crucial for understanding the relationship between the molecular structure of this compound and its macroscopic properties. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Compound Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. bspublications.netresearchgate.net This absorption corresponds to the excitation of electrons from lower to higher energy levels. hnue.edu.vn While this compound itself does not possess a strong chromophore that absorbs significantly in the typical UV-Vis range (200-800 nm), this technique can still be relevant for its detection, particularly after derivatization. hnue.edu.vn

Saturated molecules containing atoms with non-bonding electrons, such as the nitrogen in the amino group and the oxygen in the hydroxyl group of this compound, can undergo n → σ* transitions. hnue.edu.vn These transitions, however, typically occur at wavelengths below 200 nm, which is outside the range of most standard UV-Vis spectrophotometers. hnue.edu.vn

The utility of UV-Vis spectroscopy for this compound analysis is significantly enhanced when the molecule is derivatized with a chromophore-containing reagent. For example, derivatization with a compound containing an aromatic ring or a conjugated system will produce a derivative that strongly absorbs UV or visible light. The intensity of this absorption is directly proportional to the concentration of the derivative, allowing for quantitative analysis. researchgate.net This approach is often used in conjunction with chromatographic techniques like HPLC, where the UV-Vis spectrophotometer serves as a detector.

| Spectroscopic Technique | Principle of Operation | Application to this compound |

| X-ray Diffraction (XRD) | Diffraction of X-rays by the periodic arrangement of atoms in a crystal. anton-paar.com | Determination of the precise 3D crystalline structure and molecular packing. researchgate.net |

| UV-Vis Spectroscopy | Measurement of the absorption of UV or visible light due to electronic transitions. bspublications.netresearchgate.net | Detection and quantification, typically after derivatization with a chromophore. |

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or natural sources, as well as for assessing its purity.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the separation, identification, and quantification of compounds. The development of an effective LC method involves several key steps: scouting for appropriate columns and mobile phases, optimization of separation conditions, and validation of the method's performance. thermofisher.com

For a polar compound like this compound, which contains both an amino and a hydroxyl group, careful selection of the stationary phase (the column) and the mobile phase is critical. Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common starting point. nih.gov However, due to the polar nature of the amino group, alternative chromatographic modes such as Hydrophilic Interaction Liquid Chromatography (HILIC) might be more suitable. jocpr.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which is effective for retaining and separating highly polar compounds. jocpr.com

Method development also involves optimizing parameters such as the mobile phase composition (including pH and buffer concentration), column temperature, and flow rate to achieve the desired separation with good peak shape and resolution. nih.govmd-scientific.dk The use of a UV-Vis detector is common in LC, necessitating derivatization of this compound with a UV-active tag for sensitive detection. whiterose.ac.uk

For long-chain compounds that are sufficiently volatile or can be made volatile through derivatization, High-Temperature Gas Chromatography (HTGC) is a valuable analytical tool. ipa.or.id Standard GC methods are often limited to the analysis of compounds with up to approximately 35 carbon atoms. ipa.or.id HTGC, however, utilizes thermally stable columns and can operate at oven temperatures up to 470°C, enabling the analysis of much higher molecular weight compounds, including those in the C35 to C120 range. ipa.or.id

HTGC is particularly useful for the analysis of complex mixtures of high-molecular-weight compounds, such as those found in waxes or certain industrial products. researchgate.net The analysis of beeswax, for instance, has shown the presence of various long-chain esters, and HTGC coupled with mass spectrometry (HTGC-MS) has been used to identify components like palmitate and oleate (B1233923) monoesters of 1-octadecanol. researchgate.net This demonstrates the capability of HTGC to separate and identify high-molecular-weight derivatives of this compound.

| Chromatographic Technique | Key Features | Relevance to this compound |

| Liquid Chromatography (LC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. thermofisher.com | Isolation, purification, and purity assessment, often requiring derivatization for detection. jocpr.comwhiterose.ac.uk |

| High-Temperature Gas Chromatography (HTGC) | GC technique for analyzing high-molecular-weight compounds at elevated temperatures. ipa.or.id | Analysis of long-chain derivatives and identification in complex high-molecular-weight mixtures. researchgate.net |

Computational and Theoretical Investigations into the Molecular Behavior of Long Chain Amino Alcohols

Molecular Dynamics (MD) Simulations of Interfacial and Self-Assembly Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org By solving Newton's laws of motion for a system of interacting particles, MD simulations can reveal the time evolution of the system and provide detailed information about its structural and dynamic properties. youtube.com For amphiphilic molecules like 1-amino-2-octadecanol, MD simulations are particularly well-suited to investigate their behavior at interfaces and their tendency to self-assemble into ordered structures. acs.org Although specific MD studies focusing exclusively on this compound are not abundant in the literature, the behavior of this molecule can be reliably inferred from extensive simulations of analogous long-chain amphiphiles, such as fatty alcohols and alkanethiols. ulisboa.pttohoku.ac.jpresearchgate.net

Amphiphilic molecules like this compound, when introduced at a liquid-air interface (e.g., water-air), spontaneously form a monomolecular layer, or monolayer. The hydrophilic head, containing the amino (-NH2) and hydroxyl (-OH) groups, remains anchored in the aqueous phase through hydrogen bonding, while the hydrophobic octadecanol tail orients itself away from the water and into the air. MD simulations can model this self-assembly process, showing how individual molecules organize to minimize free energy. nih.govmdpi.com

The stability of such a monolayer is governed by a balance of intermolecular forces. These include:

Hydrogen Bonding: The amino and hydroxyl groups of the head region can form a network of hydrogen bonds with surrounding water molecules and with each other, strongly anchoring the molecules to the surface.

Van der Waals Interactions: The long, saturated octadecanol chains pack closely together, stabilized by attractive van der Waals forces. The strength of these interactions increases with chain length. tohoku.ac.jp

Headgroup Repulsion: Depending on the pH of the aqueous subphase, the amino group can be protonated (-NH3+), leading to electrostatic repulsion between headgroups that can influence packing density and monolayer stability.

Simulations allow researchers to vary conditions such as temperature, surface pressure, and pH to understand their impact on the formation and long-term stability of the monolayer. researchsolutions.com

Once a stable monolayer is formed, the constituent molecules adopt a preferred orientation and packing structure. MD simulations provide quantitative data on these structural features. A key parameter is the tilt angle , which describes the average angle the hydrocarbon chains make with the normal to the interface. For long-chain alkanethiols and alcohols, simulations have shown that at high surface densities, the chains are tilted collectively to maximize van der Waals interactions between them. researchgate.net For a C18 chain like that in this compound, a significant tilt angle would be expected.

The packing arrangement in these monolayers is typically a two-dimensional hexagonal lattice, which allows for the most efficient packing of the alkyl chains. ulisboa.pt MD simulations can generate radial distribution functions and order parameters that characterize this packing and the degree of translational and orientational order within the assembly. These simulations reveal that the structure is not static; thermal fluctuations cause the molecules to exhibit complex motions, including rotation about their long axis and collective wave-like protrusions. researchgate.net

Illustrative MD Simulation Parameters and Results for a this compound Monolayer

This table presents hypothetical, yet representative, data that would be expected from an all-atom MD simulation of a this compound monolayer at a water-air interface. The values are based on published simulations of similar long-chain amphiphiles.

| Simulation Parameter | Value | Resulting Property | Calculated Value |

|---|---|---|---|

| Number of Amphiphile Molecules | 100 | Equilibrium Area per Molecule | ~21.5 Ų/molecule |

| Water Molecules | ~10,000 | Average Monolayer Thickness | ~22.8 Å |

| Simulation Box Dimensions (X, Y) | 46 Å x 46 Å | Average Chain Tilt Angle (from normal) | ~28° |

| Temperature | 300 K | Headgroup-Water H-Bonds per Molecule | ~3.5 |

| Simulation Time | 100 ns | Translational Diffusion Coefficient | ~0.5 x 10⁻⁵ cm²/s |

Closely packed monolayers of long-chain fatty alcohols are well-known for their ability to reduce the rate of water evaporation. scirp.orgscirp.org This property is of significant interest for water conservation in reservoirs. researchgate.net The monolayer acts as a physical barrier, increasing the resistance to the transport of water molecules from the liquid to the vapor phase. acs.org

MD simulations can be employed to investigate the mechanism of this evaporation resistance at the molecular level. By tracking the trajectories of individual water molecules, researchers can calculate the free energy barrier for a water molecule to permeate the monolayer. The resistance is highly dependent on the packing density and order of the monolayer; a well-ordered, condensed film with few defects presents a more significant barrier. acs.org Theoretical models suggest that the dependence of evaporation resistance on the length of the alkyl chain is exponential, highlighting the importance of the cohesive van der Waals forces between longer chains in creating a less permeable barrier.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. rsc.org DFT is a computationally efficient method for determining the electron density of a system, from which various properties such as molecular geometry, energy levels, and reactivity can be derived. nih.gov For a bifunctional molecule like this compound, DFT can elucidate the interplay between the amino and hydroxyl groups and predict its chemical behavior and spectroscopic signatures. rsc.org

DFT calculations provide fundamental insights into the electronic characteristics of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a large gap generally implies high stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily around the nitrogen and oxygen atoms of the amino and hydroxyl groups, as these atoms possess lone pairs of electrons. The LUMO would likely be distributed more across the C-N and C-O antibonding orbitals. Analysis of the molecular electrostatic potential (MEP) map would reveal regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, identifying them as the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the -NH2 and -OH groups would show positive potential, marking them as sites for nucleophilic attack. This information is critical for understanding how the molecule interacts with other species, surfaces, or itself in self-assembly. nih.gov

DFT provides a powerful tool for predicting various spectroscopic properties, which can be used to confirm the structure of a molecule and interpret experimental data. researchgate.net

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, DFT can predict its IR spectrum. acs.org For this compound, characteristic vibrational modes would include O-H and N-H stretching frequencies (typically in the 3200-3500 cm⁻¹ range), C-H stretching from the long alkyl chain (2850-3000 cm⁻¹), N-H bending (~1600 cm⁻¹), and C-O and C-N stretching (~1000-1200 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts for ¹H and ¹³C nuclei. nih.govacs.org In this compound, the protons and carbons directly attached to or near the electronegative nitrogen and oxygen atoms would exhibit distinct, downfield chemical shifts compared to the repeating methylene (B1212753) (-CH2-) units of the long hydrocarbon tail, which would have characteristic signals in the upfield region of the spectrum.

These theoretical predictions are invaluable for identifying the compound and for understanding how its electronic environment changes upon interaction with its surroundings, such as during monolayer formation. nih.gov

Illustrative DFT-Calculated Parameters for this compound

This table shows representative electronic and spectroscopic data for this compound as would be predicted by DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory). The values are based on calculations for similar bifunctional organic molecules.

| Calculated Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.2 eV | Indicates electron-donating ability (localized on N, O) |

| LUMO Energy | ~ +1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 7.7 eV | Suggests high chemical stability |

| Predicted O-H Stretch Freq. | ~ 3450 cm⁻¹ | Characteristic IR peak for the hydroxyl group |

| Predicted N-H Stretch Freq. | ~ 3350 cm⁻¹ (asymmetric), ~3280 cm⁻¹ (symmetric) | Characteristic IR peaks for the primary amine group |

| Predicted ¹H NMR Shift (H on C2) | ~ 3.6 ppm | Downfield shift due to adjacent -OH group |

| Predicted ¹³C NMR Shift (C1) | ~ 45 ppm | Chemical shift for carbon adjacent to the amine group |

Investigation of Bonding Interactions and Reactivity Centers

The molecular structure of this compound, a long-chain amino alcohol, features two key functional groups: a primary amine (-NH₂) at the C1 position and a hydroxyl group (-OH) at the C2 position. The interplay between these groups and the long hydrocarbon tail dictates its chemical behavior. Computational chemistry provides powerful tools to investigate the intricate bonding interactions and identify centers of reactivity within the molecule.

A primary bonding feature in this compound is the potential for intramolecular hydrogen bonding. This occurs due to the proximity of the hydrogen-bond-donating amine and hydroxyl groups and the hydrogen-bond-accepting nature of the nitrogen and oxygen atoms. arxiv.orgnih.govscbt.com The formation of a five-membered ring through an O-H···N or N-H···O hydrogen bond is a key factor in stabilizing certain conformations of the molecule. arxiv.org The strength of these interactions can be quantified using computational methods such as Density Functional Theory (DFT). nih.gov

Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses are theoretical methods used to further characterize these interactions. mdpi.com AIM theory defines the nature of a chemical bond based on the topology of the electron density. NBO analysis, on the other hand, describes bonding in terms of localized orbitals, providing insight into charge transfer and delocalization effects that accompany hydrogen bond formation. For amino alcohols, these analyses can reveal the degree of covalent character in the hydrogen bond and the stabilization energy gained from the interaction. arxiv.org

Reactivity centers are regions within a molecule that are most likely to participate in a chemical reaction. In this compound, the lone pairs of electrons on the nitrogen and oxygen atoms make them primary nucleophilic centers. The amine group, in particular, is a common site for reactions such as alkylation and acylation. The hydroxyl group can also act as a nucleophile or be deprotonated to form an alkoxide. nih.gov Conversely, the hydrogen atoms of the amine and hydroxyl groups are electrophilic and can be abstracted by a base.

Computational tools like the Fukui function are used to predict these reactive sites by analyzing how the electron density of a molecule changes with the addition or removal of an electron. mdpi.com Regions with a high value for the Fukui function for nucleophilic attack (f+) are susceptible to reaction with nucleophiles, while regions with a high value for electrophilic attack (f-) are prone to reaction with electrophiles.

Below is a table summarizing the primary bonding interactions and reactive centers in this compound as predicted by theoretical investigations.

| Interaction/Site | Description | Computational Descriptors |

| Bonding Interactions | ||

| Intramolecular H-Bond (O-H···N) | Hydrogen bond between the hydroxyl hydrogen and the amine nitrogen, forming a stable five-membered ring conformation. | Bond Length (H···N), Bond Angle (O-H-N), Stabilization Energy (E(2)) from NBO analysis. |

| Intramolecular H-Bond (N-H···O) | A weaker potential hydrogen bond between an amine hydrogen and the hydroxyl oxygen. | Bond Length (H···O), Bond Angle (N-H-O), Electron Density (ρ) at Bond Critical Point (AIM). |

| Van der Waals Forces | Weak, non-covalent interactions between the long octadecyl chains, influencing aggregation and solid-state packing. arxiv.orgmdpi.com | Interaction Energy, Lennard-Jones Potential. |

| Reactivity Centers | ||

| Nucleophilic Center (Nitrogen) | The lone pair on the primary amine nitrogen is a strong nucleophile, readily participating in bond formation with electrophiles. | High Fukui function (f-), Negative Electrostatic Potential. |

| Nucleophilic Center (Oxygen) | The lone pairs on the hydroxyl oxygen also confer nucleophilic character, though typically less reactive than the amine. | Moderate Fukui function (f-), Negative Electrostatic Potential. |

| Electrophilic Center (Hydroxyl H) | The hydrogen atom of the hydroxyl group is acidic and can be abstracted by bases. | Positive Partial Atomic Charge, High Fukui function (f+). |

Conformational Analysis and Energy Landscape Mapping

The structural flexibility of this compound gives rise to a multitude of possible three-dimensional arrangements, or conformations. This flexibility stems from the rotation around single bonds, particularly within the long octadecyl chain and between the C1-C2 carbons bearing the functional groups. Understanding the molecule's conformational preferences is essential as they can significantly influence its physical properties and biological interactions.

Conformational analysis involves systematically exploring the various possible conformations and determining their relative stabilities. researchgate.net For a molecule with many rotatable bonds like this compound, this process is computationally intensive and often involves systematic or stochastic search algorithms to identify low-energy structures. nih.gov These searches generate numerous starting conformations, which are then subjected to energy minimization using methods like molecular mechanics or quantum mechanics to find stable local minima. nih.gov

The results of a comprehensive conformational analysis are often visualized as a potential energy surface (PES), or energy landscape. nih.govwikipedia.org A PES is a multidimensional plot that relates the potential energy of the molecule to its geometric coordinates. libretexts.orgmuni.cz For complex molecules, the PES is a high-dimensional landscape with numerous valleys (energy minima) and mountain passes (saddle points or transition states). nih.govwikipedia.orgnih.gov

The global minimum on the PES represents the most stable conformation of the molecule, while other local minima correspond to other stable, albeit higher-energy, conformers. muni.cz The energy barriers between these minima, represented by transition states, determine the kinetics of interconversion between different conformations. libretexts.org

Key dihedral angles for this compound include the H₂N-C1-C2-OH angle, which governs the relative orientation of the two functional groups, and the C1-C2-C3-C4 angle, which influences the start of the long alkyl chain's conformation. The stability of different conformers is determined by a balance of factors, including the stabilizing effect of intramolecular hydrogen bonding and the destabilizing effect of steric hindrance between bulky groups. arxiv.org

The following table presents hypothetical data for a simplified conformational analysis of the C1-C2 bond in this compound, illustrating how the relative energy changes with the dihedral angle defining the orientation of the amino and hydroxyl groups.

| Conformer ID | H₂N-C1-C2-OH Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Features |

| A | ~60° | 0.00 | Gauche conformation, stabilized by a strong O-H···N intramolecular hydrogen bond. Likely the global minimum. |

| B | 180° | 2.50 | Anti conformation, where functional groups are furthest apart. No intramolecular H-bond stabilization. |

| C | ~-60° | 0.25 | Gauche conformation, also stabilized by H-bonding, potentially slightly higher in energy than Conformer A. |

| D | 0° | 5.00 | Eclipsed conformation, representing a transition state (energy maximum) due to high steric strain. |

This simplified analysis highlights that conformations allowing for intramolecular hydrogen bonding are significantly lower in energy and thus more populated at equilibrium. The complete energy landscape would involve mapping the energy as a function of all significant dihedral angles, revealing a complex terrain that governs the molecule's dynamic behavior. nih.gov

Biochemical Pathways and Enzymatic Transformations Involving Long Chain Amino Alcohols and Fatty Alcohol Precursors

Endogenous Formation and Metabolic Fates of Long-Chain Fatty Alcohols

The cellular pool of long-chain fatty alcohols is tightly regulated through a balance of biosynthetic and catabolic pathways. These molecules can be directed towards energy storage, membrane structure, or the formation of signaling molecules.

Long-chain fatty alcohols are primarily synthesized through the reduction of fatty acyl-CoAs, a reaction catalyzed by fatty acyl-CoA reductases (FARs). frontiersin.orgnih.gov These enzymes are crucial in generating fatty alcohols that serve as precursors for various lipids, including wax esters and ether lipids. nih.gov The general reaction involves the NADPH-dependent reduction of a fatty acyl-CoA to a primary fatty alcohol. nih.gov

The biosynthesis begins with the activation of fatty acids into fatty acyl-CoAs. nih.gov The FAR enzyme then catalyzes the reduction of the fatty acyl-CoA to the corresponding fatty alcohol. frontiersin.orgnih.gov This process is a key control point in the synthesis of fatty aldehydes and alcohols. nih.gov FARs are found in a variety of organisms, from bacteria and yeast to plants and mammals, highlighting their conserved and fundamental role in lipid metabolism. frontiersin.org In some organisms, FARs can produce very-long-chain fatty alcohols, such as 1-eicosanol (B7800029) (C20:0) and 1-docosanol (B1670855) (C22:0). nih.gov

| Enzyme | Substrate | Product | Cofactor | Cellular Location |

| Fatty Acyl-CoA Reductase (FAR) | Fatty Acyl-CoA | Fatty Alcohol | NADPH | Endoplasmic Reticulum, Peroxisomes |

The degradation of long-chain fatty alcohols is primarily achieved through their oxidation back to fatty acids. This process is carried out by a multi-enzyme complex known as fatty alcohol:NAD+ oxidoreductase (FAO), which includes the activities of fatty alcohol dehydrogenase (FADH) and fatty aldehyde dehydrogenase (FALDH). nih.govnih.gov

The first step, catalyzed by FADH, involves the oxidation of the fatty alcohol to a fatty aldehyde. Subsequently, FALDH catalyzes the oxidation of the fatty aldehyde to the corresponding fatty acid. nih.govnih.gov This pathway is crucial for recycling fatty alcohols that are not utilized in biosynthetic pathways and for detoxifying excess levels of these molecules. nih.gov A deficiency in FALDH can lead to the accumulation of fatty aldehydes and fatty alcohols, which has been implicated in certain metabolic disorders. nih.gov

| Enzyme/Complex | Substrate | Intermediate | Product | Cofactor |

| Fatty Alcohol:NAD+ Oxidoreductase (FAO) | Fatty Alcohol | Fatty Aldehyde | Fatty Acid | NAD+ |

| - Fatty Alcohol Dehydrogenase (FADH) component | Fatty Alcohol | Fatty Aldehyde | NAD+ | |

| - Fatty Aldehyde Dehydrogenase (FALDH) component | Fatty Aldehyde | Fatty Acid | NAD+ |

Long-chain fatty alcohols are essential precursors for the synthesis of ether lipids, a class of phospholipids (B1166683) that includes plasmalogens. nih.govmed-life.ca Plasmalogen biosynthesis begins in the peroxisomes. nih.gov The process involves the substitution of an acyl group on dihydroxyacetone phosphate (B84403) (DHAP) with a long-chain fatty alcohol, a reaction catalyzed by alkyl-DHAP synthase. med-life.canih.gov The resulting 1-alkyl-DHAP is then further metabolized in the endoplasmic reticulum to form the final plasmalogen structure. nih.gov

Ether lipids, and specifically plasmalogens, play critical roles in membrane structure and function, protecting cells against oxidative stress and participating in signaling pathways. med-life.canih.gov The availability of long-chain fatty alcohols is therefore a key determinant in the rate of plasmalogen synthesis. med-life.ca

While direct incorporation into triglycerides, phospholipids, and cholesterol esters is not the primary fate of fatty alcohols, they can be indirectly converted into these lipids. The catabolic conversion of fatty alcohols back to fatty acids allows them to enter the general fatty acid pool. nih.govnih.gov These fatty acids can then be esterified to glycerol (B35011) to form triglycerides, which serve as a major energy store. uobaghdad.edu.iqopenstax.org Similarly, they can be used in the synthesis of various phospholipids that are essential components of cellular membranes. openstax.org Fatty acids can also be esterified to cholesterol to form cholesterol esters, which are a storage and transport form of cholesterol. wikipedia.org Ingested fatty alcohols have been shown to be transported in the plasma in the form of triglycerides, O-alkyl glyceryl ethers, and wax esters. doi.org

Enzymatic Reactions with Long-Chain Fatty Alcohols and Amino Alcohols

Long-chain fatty alcohols and amino alcohols can undergo a variety of enzymatic transformations, which are critical for the synthesis of specialized lipids and other bioactive molecules.

Lipases are a class of enzymes that can catalyze the hydrolysis and synthesis of esters. mdpi.com In non-aqueous or low-water environments, lipases can effectively catalyze transesterification reactions. mdpi.comnih.gov This process involves the exchange of an alcohol moiety of an ester with another alcohol. dss.go.th

Enzyme Substrate Specificity and Promiscuity in Biocatalytic Cascades

The formation of long-chain amino alcohols is intrinsically linked to the metabolism of their fatty acid and fatty alcohol precursors. The enzymes involved in these biocatalytic cascades exhibit distinct substrate specificities, particularly concerning the length of the carbon chain.

Fatty acyl-CoA reductases (FARs) are crucial enzymes that catalyze the reduction of fatty acyl-CoAs to primary fatty alcohols, which are precursors for amino alcohol synthesis. The specificity of these enzymes often dictates the final product. For instance, studies on FAR enzymes from Arabidopsis thaliana have shown that even highly similar enzymes can have distinct specificities. FAR5 and FAR8, which are 85% identical, preferentially act on 18:0 (stearoyl) and 16:0 (palmitoyl) acyl chains, respectively. Research has pinpointed that an internal span of just 35 amino acid residues is responsible for this chain-length discrimination.

In the context of 1-Amino-2-octadecanol, the biosynthesis would rely on enzymes that specifically recognize and process 18-carbon substrates. In the developing rat brain, an enzymatic system responsible for reducing acyl-CoA to long-chain alcohols demonstrates high specificity for palmitoyl (B13399708) (16:0), stearoyl (18:0), and oleoyl (B10858665) (18:1) CoAs, which aligns with the C18 backbone of octadecanol nih.gov. This specificity ensures the production of the correct fatty alcohol precursors required for incorporation into molecules like ether lipids nih.gov.

While specificity is key, some enzymes in these pathways exhibit promiscuity, meaning they can catalyze a reaction on a non-native substrate or perform an alternative reaction. wikipedia.orgumn.eduresearchgate.net. This property can be harnessed in biocatalysis. For example, engineered enzyme cascades have been developed to convert diols into amino alcohols, demonstrating the potential to create novel pathways for synthesizing bifunctional compounds nih.gov. Similarly, various alcohol dehydrogenases in organisms like Saccharomyces cerevisiae can act on a range of aldehydes to produce long-chain and complex alcohols, showcasing a degree of substrate promiscuity that contributes to the diversity of metabolic end-products.

| Enzyme | Source Organism | Primary Substrate (Acyl-CoA) | Key Findings |

|---|---|---|---|

| FAR5 | Arabidopsis thaliana | 18:0 (Stearoyl-CoA) | An internal 35-residue span dictates specificity for C18 chains. |

| FAR8 | Arabidopsis thaliana | 16:0 (Palmitoyl-CoA) | 85% identical to FAR5, yet specific for C16 chains due to differences in the key residue span. |

| Acyl-CoA Reductase Complex | Rat Brain | 16:0, 18:0, 18:1 | Highly specific for C16 and C18 acyl-CoAs, aligning with the composition of brain ether lipids nih.gov. |

Regio- and Stereoselectivity in Enzyme-Mediated Transformations

The synthesis of this compound involves the creation of two chiral centers, making the regio- and stereoselectivity of the enzymatic reactions paramount. Biocatalysts are adept at controlling these outcomes, offering significant advantages over traditional chemical synthesis semanticscholar.orgrsc.orgnih.govnih.gov.

Key enzyme classes that mediate such transformations include:

Transaminases (ω-TAs) and Amine Dehydrogenases (AmDHs): These enzymes are crucial for introducing the amino group. They can asymmetrically convert a ketone to an amine, establishing a specific stereocenter. Engineered AmDHs have been successfully used for the synthesis of (S)-configured vicinal amino alcohols from α-hydroxy ketones with excellent conversion rates (>99%) and enantiomeric excess (>99%) frontiersin.orgacs.org.

Imine Reductases (IREDs): IREDs catalyze the reduction of imines to amines and are highly effective in the stereoselective synthesis of chiral amines, including primary, secondary, and tertiary amines acs.org. They are instrumental in reductive amination cascades and have been used to produce amino-diols and amino-polyols with high stereocontrol nih.gov.

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): These enzymes stereoselectively reduce a ketone to a hydroxyl group. In the context of amino alcohol synthesis, they can reduce an amino ketone to a specific diastereomer of an amino alcohol.

The synthesis of a vicinal (1,2) amino alcohol like this compound requires precise control over the positioning of both the amino and hydroxyl groups (regioselectivity) and their spatial orientation (stereoselectivity). Chemoenzymatic strategies often combine the strengths of different biocatalysts in a stepwise or one-pot fashion to build complex molecules with multiple stereocenters semanticscholar.orgrsc.org. For example, an aldolase (B8822740) could first form a C-C bond to create a dihydroxy ketone, followed by a stereoselective reductive amination catalyzed by an IRED to yield the final amino polyol product nih.gov.

| Enzyme Class | Reaction Catalyzed | Role in Amino Alcohol Synthesis | Selectivity |

|---|---|---|---|

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones | Introduces an amino group at a carbonyl position. | High enantioselectivity (often >99% ee) frontiersin.orgacs.orgnih.gov. |

| Imine Reductases (IREDs) | Reduction of C=N bonds | Reduces a pre-formed imine to a chiral amine. | Excellent stereoselectivity for producing 1°, 2°, and 3° amines acs.orgnih.gov. |

| Ketoreductases (KREDs) | Reduction of C=O bonds | Creates a chiral hydroxyl group from a ketone. | High diastereo- and enantioselectivity. |

Subcellular Compartmentalization of Related Metabolic Processes (e.g., Peroxisomal Coupling)

The metabolism of very-long-chain fatty acids (VLCFAs), the precursors to C18 alcohols like octadecanol, is spatially organized within the cell, primarily involving a functional interplay between peroxisomes, mitochondria, and the endoplasmic reticulum researchgate.netalleninstitute.orgfrontiersin.org. This compartmentalization is essential for efficiency and to prevent the buildup of toxic intermediates.

Peroxisomes are the principal site for the β-oxidation of VLCFAs (fatty acids with 22 or more carbons) and some long-chain fatty acids that are not efficiently metabolized by mitochondria nih.govscirp.orgencyclopedia.pub. Unlike mitochondrial β-oxidation, which is primarily for ATP production, the peroxisomal pathway serves to shorten VLCFAs into medium- or long-chain fatty acids scirp.orgencyclopedia.pub.

The process begins with the activation of a fatty acid to its acyl-CoA ester. This activated molecule is then transported into the peroxisome via an ABC transporter, such as ABCD1 scirp.org. Inside the peroxisome, the acyl-CoA undergoes a series of reactions analogous to mitochondrial β-oxidation, but catalyzed by a different set of enzymes scirp.org. A key difference is the first step, where peroxisomal acyl-CoA oxidase (ACOX) transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂) scirp.org.

The β-oxidation cycle in peroxisomes is incomplete. It typically ceases once the fatty acyl chain has been shortened to a medium-chain length. These shortened acyl-CoAs, along with acetyl-CoA generated during the process, are then exported from the peroxisome for further metabolism. The shortened acyl-CoAs are transported to the mitochondria, where they enter the mitochondrial β-oxidation pathway to be completely oxidized to CO₂ and water, generating ATP scirp.org. This metabolic link, where peroxisomes perform the initial chain-shortening and mitochondria complete the oxidation, is a critical example of subcellular coupling nih.govscirp.org. This cooperative relationship ensures the efficient catabolism of a wide range of fatty acids that neither organelle could handle alone researchgate.netnih.gov.

Metabolomic Profiling and Identification in Biological Systems

Detection in Plant Extracts and Natural Products

While this compound itself is not commonly reported in plant metabolomic studies, related long-chain amino alcohols and their precursors are known constituents of various natural products. Alkaloids, a diverse group of nitrogen-containing compounds derived from amino acids, are found throughout the plant kingdom wikipedia.orgnih.govnih.gov. Some of these complex structures incorporate amino alcohol moieties. For example, non-heterocyclic alkaloids can feature a nitrogen atom in an aliphatic side chain attached to other functional groups nih.gov.

Phytochemical investigations of plant species such as Euphorbia esula have identified the presence of long-chain alcohols alongside other secondary metabolites like alkaloids, sterols, and organic acids mdpi.com. This indicates that the foundational C18 alcohol backbone is available in plants for further functionalization into more complex molecules, including potential amino alcohol derivatives. The vast structural diversity of plant secondary metabolites suggests that long-chain amino alcohols may exist as components of larger, more complex natural products that have yet to be fully characterized.

Presence and Dynamics in Mammalian Metabolomes and as Xenometabolites

In mammalian systems, the 18-carbon fatty alcohol, octadecanol (also known as stearyl alcohol), is a known metabolite. It is a key component of certain lipids, particularly plasmalogens, which are a class of ether phospholipids abundant in nervous tissue and the heart. The biosynthesis of these long-chain alcohols is linked to fatty acid metabolism. An enzyme system in the developing rat brain has been shown to specifically reduce stearoyl-CoA (18:0) to its corresponding alcohol, providing the precursor for ether lipid synthesis nih.gov.

The levels of long-chain fatty alcohols are tightly regulated. Accumulation of these compounds in plasma and tissues is a key diagnostic marker for certain genetic metabolic disorders. For example, patients with Sjögren-Larsson syndrome, a condition caused by a deficiency in the fatty aldehyde dehydrogenase (FALDH) enzyme, accumulate long-chain fatty alcohols like octadecanol. Similarly, some generalized peroxisomal disorders can disrupt the incorporation of fatty alcohols into plasmalogens, leading to their elevation.

As xenometabolites, long-chain compounds are processed through established metabolic pathways. If this compound were introduced into a mammalian system, it would likely be metabolized by enzymes involved in fatty acid and amino acid catabolism located in organelles like the peroxisomes and mitochondria, which are responsible for processing long aliphatic chains.

Microbial Production and Metabolism of Related Amino Alcohols

Microorganisms possess diverse metabolic pathways for the synthesis and degradation of amino alcohols portlandpress.comasm.orgmdpi.com. While direct microbial production of this compound is not widely documented, the metabolism of shorter-chain amino alcohols in bacteria provides a well-characterized model for how such a compound could be processed.

Studies on Erwinia and Pseudomonas species have detailed a common pathway for the catabolism of ethanolamine (B43304) and 1-aminopropan-2-ol (B43004) nih.govnih.govnih.govnih.govscispace.com. This process typically involves a two-step enzymatic cascade:

Phosphorylation: An inducibly formed ATP-amino alcohol phosphotransferase (an amino alcohol kinase) first phosphorylates the hydroxyl group of the amino alcohol. This reaction is often stimulated by ADP nih.govnih.govnih.gov.

Deamination and Cleavage: The resulting amino alcohol O-phosphate is then targeted by an amino alcohol O-phosphate phospho-lyase, which catalyzes the elimination of the amino group and the phosphate group to yield an aldehyde (e.g., propionaldehyde (B47417) from 1-aminopropan-2-ol) and ammonia (B1221849) nih.govnih.govnih.gov.

The enzymes involved show varying degrees of substrate specificity. For instance, the kinase from Erwinia carotovora is more active with ethanolamine than with 1-aminopropan-2-ol, whereas the phospho-lyase shows the opposite preference nih.govnih.govscispace.com. In some Pseudomonas strains, the phospho-lyase is significantly more active with 1-aminopropan-2-ol O-phosphate than with ethanolamine O-phosphate nih.govnih.gov. This enzymatic machinery provides a clear precedent for how microbes could metabolize a long-chain amino alcohol like this compound, likely converting it to 2-octadecanone (B1594847) or a related aldehyde.

| Enzyme | Organism Example | Substrates | Product |

|---|---|---|---|

| ATP-amino alcohol phosphotransferase (Kinase) | Erwinia carotovora, Pseudomonas sp. | Ethanolamine, 1-Aminopropan-2-ol | Ethanolamine O-phosphate, 1-Aminopropan-2-ol O-phosphate nih.govnih.govnih.gov. |

| Amino alcohol O-phosphate phospho-lyase | Erwinia carotovora, Pseudomonas sp. | Amino alcohol O-phosphates | Aldehyde (e.g., Acetaldehyde, Propionaldehyde) + NH₃ + Pi nih.govnih.govnih.govnih.gov. |

| Aldehyde Dehydrogenase | Pseudomonas sp. | Acetaldehyde, Propionaldehyde | Carboxylic Acid (e.g., Acetate, Propionate) nih.govnih.gov. |

Biochemical Mechanisms of Fatty Alcohol Accumulation in Metabolic Perturbations (e.g., defects in fatty alcohol oxidation)

Metabolic perturbations, particularly genetic defects in the enzymatic pathways responsible for fatty alcohol oxidation, can lead to the accumulation of long-chain fatty alcohols and their metabolic precursors, fatty aldehydes. These accumulations can disrupt cellular function and are characteristic of specific inborn errors of metabolism. The primary example of such a defect is found in Sjögren-Larsson Syndrome (SLS), an autosomal recessive disorder that provides a clear model for understanding the biochemical consequences of impaired fatty alcohol oxidation.

The central enzyme in the terminal step of fatty alcohol oxidation is fatty aldehyde dehydrogenase (FALDH), encoded by the ALDH3A2 gene. sjdhospitalbarcelona.orgmedlineplus.govnih.govmedlineplus.gov FALDH is a component of the fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex, which catalyzes the sequential oxidation of fatty alcohols to fatty aldehydes and then to fatty acids. nih.govnih.gov A deficiency in FALDH activity, as seen in SLS, disrupts this pathway, leading to a bottleneck in the metabolism of long-chain aliphatic aldehydes derived from fatty alcohol metabolism. sjdhospitalbarcelona.orgmhmedical.com

The inability to efficiently oxidize fatty aldehydes results in their accumulation within cells. sjdhospitalbarcelona.orgdovepress.com Due to the reversibility of the first step in the FAO complex, the accumulation of fatty aldehydes drives the equilibrium back towards fatty alcohols, resulting in the buildup of both fatty aldehydes and their precursor fatty alcohols. sjdhospitalbarcelona.org In patients with SLS, this leads to elevated levels of fatty alcohols in plasma, urine, and cultured cells, with a notable accumulation of octadecanol and hexadecanol. dovepress.com

The biochemical consequences of FALDH deficiency extend beyond the simple accumulation of fatty alcohols and aldehydes. These accumulated lipids can be shunted into other metabolic pathways, leading to the formation of abnormal lipid species and disruption of cellular membrane integrity. dovepress.com For instance, in cultured keratinocytes from SLS patients, the excess fatty alcohols are diverted into the synthesis of ether glycerolipids and wax esters. dovepress.commdpi.com The accumulation of highly reactive fatty aldehydes can also lead to the formation of covalent adducts with proteins and other lipids, further contributing to cellular dysfunction. mdpi.com

The pathogenesis of the clinical manifestations of SLS, such as ichthyosis (scaly skin) and neurological symptoms, is thought to be a direct result of this abnormal lipid accumulation in the membranes of the skin and brain. dovepress.com Normal epidermal differentiation and function are heavily reliant on proper fatty alcohol and aldehyde metabolism. nih.gov

Detailed Research Findings

Research on cultured fibroblasts from individuals with Sjögren-Larsson Syndrome has provided significant insights into the specific enzymatic defect. Studies have shown that while the activity of fatty alcohol dehydrogenase (the first enzyme in the FAO complex) is normal in SLS cells, the activity of fatty aldehyde dehydrogenase is selectively deficient. nih.gov The extent of this deficiency is dependent on the substrate, with a more pronounced reduction in activity observed with longer-chain aldehydes like octadecanal (B32862) compared to shorter-chain aldehydes. nih.gov This substrate specificity helps to explain the prominent accumulation of long-chain fatty alcohols.

Furthermore, intact fibroblasts from SLS patients demonstrated a significantly reduced capacity to oxidize octadecanol to its corresponding fatty acid, confirming that the primary metabolic block lies in the oxidation of the fatty aldehyde intermediate derived from fatty alcohol. nih.gov

The table below summarizes the key enzymes involved in the terminal oxidation of fatty alcohols and the consequences of their defects.

| Enzyme/Complex | Gene | Function | Consequence of Deficiency |

| Fatty Alcohol:NAD+ Oxidoreductase (FAO) Complex | - | Sequential oxidation of fatty alcohols to fatty acids. | Accumulation of fatty alcohols and aldehydes. |

| Fatty Aldehyde Dehydrogenase (FALDH) | ALDH3A2 | Catalyzes the NAD+-dependent oxidation of long-chain fatty aldehydes to fatty acids. | Accumulation of fatty aldehydes and precursor fatty alcohols, leading to Sjögren-Larsson Syndrome. |

Exploration of 1 Amino 2 Octadecanol and Analogs in Advanced Chemical Synthesis and Material Science Applications

Role as Chiral Building Blocks and Synthetic Intermediates in Organic Synthesis

1-Amino-2-octadecanol and its analogs, particularly chiral β-amino alcohols, are valuable chiral building blocks in organic synthesis. These compounds are integral to the synthesis of a variety of more complex chiral molecules, including noncanonical α-amino acids, which are crucial in medicinal chemistry and chemical biology. The inherent chirality of these amino alcohols allows for the creation of enantiomerically pure products, a critical aspect in the development of pharmaceuticals and other bioactive molecules.

The synthesis of chiral 1,2-amino alcohols can be achieved through various methods, including the use of chiral auxiliaries like pseudoephedrine in reactions with arylglyoxals. This process, catalyzed by a Brønsted acid, yields morpholinone products with high selectivity, which can then be converted into the desired 1,2-amino alcohols. The versatility of these compounds as synthetic intermediates is further highlighted by their use in creating diverse molecular scaffolds. For instance, noncanonical α-amino acids derived from these building blocks can be transformed into other important chiral molecules such as β-amino alcohols and 1,2-diamines. These resulting compounds are frequently employed as ligands in asymmetric catalysis and as key components in the synthesis of natural products.

A significant challenge in the synthesis of chiral β-amino alcohols is achieving high chemical and stereochemical selectivity. westlake.edu.cn Traditional methods often have limitations related to specific substrates or require multiple steps, which can increase costs. westlake.edu.cn However, modern approaches, such as the modular synthesis from readily available aldehydes and imines, are providing new pathways to these valuable compounds. westlake.edu.cn This progress facilitates the broader application of this compound and its analogs as fundamental chiral building blocks in advanced organic synthesis.

Application as Ligands, Chiral Auxiliaries, and Organocatalysts in Asymmetric Catalysis

This compound and its structural analogs, specifically chiral amino alcohols, play a pivotal role in asymmetric catalysis, serving as chiral auxiliaries, ligands, and organocatalysts. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.orgwikiwand.com This strategy is essential for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. wikipedia.orgwikiwand.com

Chiral Auxiliaries:

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org For example, oxazolidinones, which can be synthesized from amino alcohols, are widely used auxiliaries that direct stereoselective reactions such as aldol (B89426) additions and alkylations. wikipedia.org The auxiliary guides the reaction to produce a specific stereoisomer, and it can be removed and recovered later. wikipedia.orgwikiwand.com Amino alcohols like pseudoephedrine are also effective chiral auxiliaries for the synthesis of optically active carboxylic acids and amino acids. nih.gov

Organocatalysts:

Primary β-amino alcohols have emerged as efficient multifunctional organocatalysts. nih.gov These molecules contain both a basic amino group and an acidic hydroxyl group, allowing them to act as bifunctional catalysts. nih.gov They are particularly effective in asymmetric Michael additions of β-keto esters to nitroalkenes, producing chiral adducts with high purity. nih.gov The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction temperature. nih.gov The use of amino acids like L-proline as organocatalysts is another key example, where the secondary amine and carboxylic acid functionalities work in concert to catalyze reactions like the aldol reaction with high enantioselectivity. mdpi.comyoutube.com

The development of new organocatalytic strategies continues to expand the utility of amino alcohol derivatives in asymmetric synthesis, providing access to a wide range of enantiopure noncanonical α-amino acids and other valuable chiral compounds. nih.gov

Design and Synthesis of Novel Surfactants and Amphiphiles

This compound serves as a foundational component in the design and synthesis of novel surfactants and amphiphiles, particularly those derived from amino acids. Amino acid-based surfactants are gaining significant attention due to their derivation from renewable resources, biodegradability, and tunable physicochemical properties. whiterose.ac.uk

The synthesis of these surfactants can be achieved through various chemical and enzymatic routes, allowing for extensive structural diversity. whiterose.ac.uk A common method involves the acylation of the amino group of an amino acid with a long-chain fatty acid, creating an amide bond and imparting amphiphilic character to the molecule. Enzymatic methods, such as those using lipase, are also employed for the synthesis of amino acid-based surfactants, offering a more sustainable approach. nih.gov

The structure of the amino acid and the hydrophobic chain length can be varied to fine-tune the properties of the resulting surfactant, such as its solubility, foaming ability, and critical micelle concentration. chalmers.sewanabio.com For example, surfactants have been synthesized from a range of amino acids including cysteine, lysine, and phenylalanine. chalmers.se

Table 1: Examples of Amino Acid-Based Surfactants and their Properties

| Amino Acid Base | Hydrophobic Chain | Key Properties/Applications |

| Cysteine | Dodecylamine | Forms gemini (B1671429) surfactants with potential for enhanced surface activity. chalmers.se |

| Lysine | Dodecylamine | Cationic surfactant with potential antimicrobial properties. chalmers.se |

| Phenylalanine | Dodecylamine | Aromatic amino acid-based surfactant. chalmers.se |

| Glutamic Acid | Lauroyl, Palmitoyl (B13399708) | Anionic surfactants with good detergency. wanabio.com |

The development of novel amphiphilic amino acid derivatives also extends to their application in gene delivery, where they can form complexes with DNA for transfection. researchgate.net The versatility in the design of these molecules, including the formation of gemini surfactants (dimeric amphiphiles), allows for the creation of materials with specific functionalities for a wide range of applications, from detergents and cosmetics to biomedical uses. chalmers.seresearchgate.net

Integration into Advanced Materials

This compound and related long-chain fatty alcohols are key components in the development of advanced materials, particularly in the fields of thermal energy storage and surface engineering.

Composite Phase Change Materials for Thermal Energy Storage

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, such as melting and freezing. 1-Octadecanol, a fatty alcohol, is a promising organic PCM due to its suitable phase transition temperature, high latent heat of fusion, and good thermal stability. nih.govbrunel.ac.uk However, a significant drawback of organic PCMs like 1-octadecanol is their low thermal conductivity, which limits their efficiency in heat storage and release. nih.gov

To address this limitation, 1-octadecanol is often incorporated into composite phase change materials (CPCMs). These composites typically consist of the PCM (1-octadecanol) and a supporting material with high thermal conductivity.

Common additives to enhance the thermal conductivity of 1-octadecanol-based PCMs include:

Carbon Nanofibers (CNF) and Nano-TiO2: These materials can be used to create a supporting structure for the 1-octadecanol, improving both thermal conductivity and shape stability. researchgate.net

Carbon Nanotubes (CNTs): The addition of CNTs to 1-octadecanol has been shown to significantly enhance its thermal conductivity. mdpi.com

Expanded Graphite (B72142) (EG): Composites of 1-octadecanol and expanded graphite exhibit improved thermal conductivity and can also possess photothermal conversion capabilities. researchgate.net

Table 2: Properties of 1-Octadecanol Based Composite Phase Change Materials

| Composite Material | Key Enhancement | Application |

| 1-octadecanol/nano-TiO2/carbon nanofiber | Improved thermal stability and reliability. researchgate.net | Thermal energy storage. researchgate.net |

| 1-octadecanol/MWCNT | Enhanced thermal conductivity. nih.gov | Heat storage applications. nih.gov |

| 1-octadecanol/graphene | Increased thermal conductivity and shape stability. acs.org | Thermal energy storage. acs.org |

Monolayer and Thin Film Formation for Surface Engineering

The amphiphilic nature of molecules like this compound, possessing both a hydrophilic head group (the amino and hydroxyl groups) and a long hydrophobic tail (the octadecanol chain), makes them suitable for forming organized molecular assemblies such as monolayers and thin films at interfaces. This property is fundamental to the field of surface engineering.

The ability of amphiphilic molecules to self-assemble at interfaces is a key aspect of the "lipid world" hypothesis regarding the origin of life, which suggests that such molecules could have formed primitive cell-like structures. mdpi.com In modern materials science, this self-assembly is harnessed to modify the properties of surfaces.

While direct research on this compound in this specific application is not extensively detailed in the provided context, the principles of amphiphilic self-assembly are well-established. The formation of monolayers can alter surface properties such as wettability, adhesion, and biocompatibility. Chiral amphiphiles can also induce chirality at the surface, which can be important for applications in enantioselective separations and sensing. The study of these organized molecular layers provides insights into fundamental processes and enables the design of functional surfaces for a variety of technological applications.

Utilization in Pharmaceutical and Biomedical Formulation Development (focusing on its role as a component in materials)

This compound and its analogs, particularly amino alcohols and fatty alcohols, are utilized as components in the development of pharmaceutical and biomedical formulations. Their roles are primarily related to their physical and chemical properties that contribute to the structure and function of the final product.

As a component in pharmaceutical excipients:

Fatty alcohols like 1-octadecanol (stearyl alcohol) are commonly used as pharmaceutical excipients. atamanchemicals.comatamanchemicals.comatamankimya.com They function as:

Stiffening agents: Increasing the viscosity and stability of emulsions in creams and ointments. atamanchemicals.comatamanchemicals.com

Emollients: Providing a softening and moisturizing effect in topical formulations. atamanchemicals.comatamanchemicals.com

Emulsifiers: Helping to stabilize mixtures of oil and water. atamanchemicals.comatamanchemicals.com

Penetration enhancers: Aiding in the delivery of active pharmaceutical ingredients through the skin. atamanchemicals.comatamanchemicals.com

Amino acids and their derivatives are also increasingly important as pharmaceutical excipients due to their biocompatibility and functional versatility. They can improve the stability, solubility, and bioavailability of drugs.

In the development of biodegradable polymers for biomedical applications:

Amino alcohols can be incorporated into the structure of biodegradable polymers for biomedical applications such as tissue engineering and drug delivery. For example, poly(ester amide) elastomers have been developed using an amino alcohol as a building block. nih.gov These materials exhibit favorable properties such as:

Biocompatibility: Showing positive responses in both in vitro and in vivo studies. nih.gov

Controlled Degradation: The presence of amide bonds can lead to slower degradation rates compared to polyesters, which is desirable for applications requiring longer-term support, such as scaffolds for tissue regeneration. nih.gov

Tunable Mechanical Properties: These elastomers can be designed to have low moduli and high elongation, mimicking the properties of soft tissues. nih.gov

The incorporation of amino alcohol moieties into polymer backbones, such as in polyphosphazenes, can also be used to control the degradation rate of the material. nih.gov This chemical flexibility allows for the design of biomaterials with specific properties tailored to a particular biomedical application.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Assign proton environments (e.g., NH₂ and OH groups) and confirm carbon backbone.

- FT-IR : Identify functional groups (amine: ~3300 cm⁻¹; hydroxyl: ~3200–3600 cm⁻¹).

- Mass Spectrometry : Confirm molecular weight (expected m/z: ~299.5 g/mol for C₁₈H₃₉NO) .

How can thermodynamic stability of this compound in lipid bilayers be systematically studied?

Q. Advanced Research Focus

- DSC : Measure phase transitions and enthalpy changes during bilayer integration.

- Molecular Dynamics (MD) Simulations : Model interactions using force fields (e.g., CHARMM36) validated for lipid systems.

- Langmuir Trough Experiments : Quantify monolayer compressibility and surface pressure-area isotherms .

What experimental designs are suitable for evaluating the surfactant properties of this compound?

Q. Basic Research Focus

- Critical Micelle Concentration (CMC) : Determine via surface tension measurements (Wilhelmy plate method).

- Emulsification Studies : Test stability in oil-water systems under varying pH and ionic strength.

- Dynamic Light Scattering (DLS) : Analyze micelle size distribution .

How can computational models predict the solvation behavior of this compound in non-polar solvents?

Q. Advanced Research Focus

- COSMO-RS : Predict solubility parameters and solvent interactions.

- MD Simulations with Non-Polar Force Fields : Use OPLS-AA or GAFF to model solute-solvent dynamics.

- Quantum Mechanics (QM) : Calculate dipole moments and charge distribution for solvation energy estimation .

What strategies mitigate batch-to-batch variability in this compound synthesis?

Q. Advanced Research Focus

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) during synthesis.

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) using factorial designs.

- Reproducibility Checks : Cross-validate results with independent labs using standardized protocols .

How do researchers address conflicting bioactivity data for this compound derivatives?

Q. Advanced Research Focus

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., cell lines, assay conditions).

- Structure-Activity Relationship (SAR) Modeling : Corrogate substituent effects (e.g., chain length, stereochemistry).

- Dose-Response Reassessment : Verify activity thresholds using high-purity batches .

What methodologies are used to study the environmental fate of this compound?

Q. Basic Research Focus

- Biodegradation Assays : OECD 301 tests to measure microbial breakdown.

- Adsorption Studies : Quantify soil-water partitioning coefficients (Kd).

- Ecotoxicity Screening : Use Daphnia magna or algal models to assess acute/chronic toxicity .

How can enantiomer-specific effects of this compound be isolated in biological systems?

Q. Advanced Research Focus

- Chiral Chromatography : Separate enantiomers using columns with amylose or cellulose derivatives.

- Enantioselective Assays : Test isolated isomers in cell culture or enzyme inhibition models.

- Circular Dichroism (CD) : Monitor conformational changes in protein-ligand interactions .

Notes on Methodology and Evidence

- Data Sources : Prioritize PubChem, CAS Common Chemistry, and NIST for physicochemical data .

- Quality Control : Reference EPA’s use of multi-database validation for chemical properties .

- Research Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation .

Featured Recommendations

| Most viewed | ||